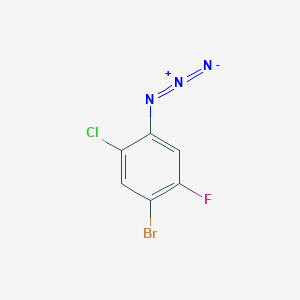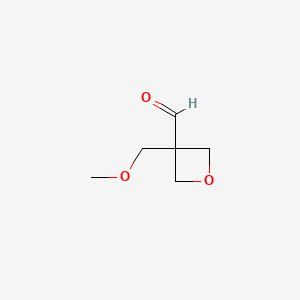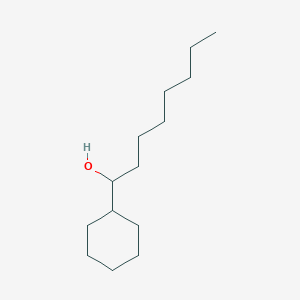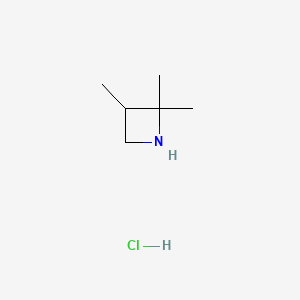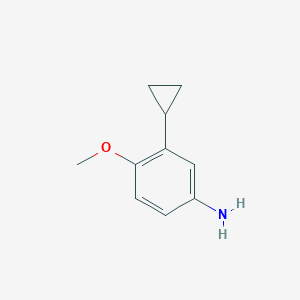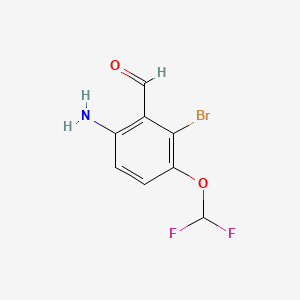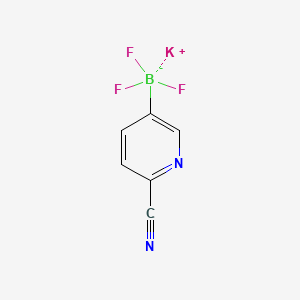
Potassium (6-cyanopyridin-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (6-cyanopyridin-3-yl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C6H3BF3KN2. It is a derivative of pyridine, substituted with a cyano group at the 6-position and a trifluoroborate group at the 3-position. This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (6-cyanopyridin-3-yl)trifluoroborate can be synthesized through several methods, one of which involves the reaction of 6-cyanopyridine with potassium trifluoroborate. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (6-cyanopyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary product is a biaryl compound. In oxidation reactions, the cyano group can be converted to a carboxylic acid, while reduction can yield an amine.
Aplicaciones Científicas De Investigación
Potassium (6-cyanopyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which potassium (6-cyanopyridin-3-yl)trifluoroborate exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the compound, making it a valuable reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium pyridine-3-trifluoroborate
- Potassium quinoline-6-trifluoroborate
- Potassium cyclohexyltrifluoroborate
- Potassium furan-3-trifluoroborate
Uniqueness
Potassium (6-cyanopyridin-3-yl)trifluoroborate is unique due to the presence of both a cyano group and a trifluoroborate group on the pyridine ring. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions. The cyano group can also participate in additional transformations, providing further versatility in synthetic applications.
Propiedades
Fórmula molecular |
C6H3BF3KN2 |
|---|---|
Peso molecular |
210.01 g/mol |
Nombre IUPAC |
potassium;(6-cyanopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF3N2.K/c8-7(9,10)5-1-2-6(3-11)12-4-5;/h1-2,4H;/q-1;+1 |
Clave InChI |
VFKPLROOVDEWLK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CN=C(C=C1)C#N)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
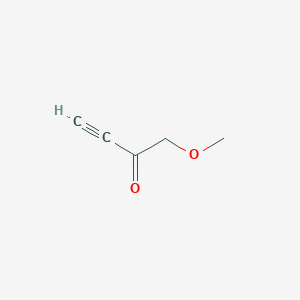
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
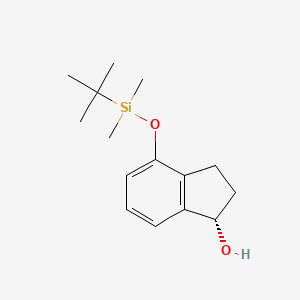
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
